Sequential Cross-Coupling Capability
The presence of both bromine and iodine atoms in Methyl 4-bromo-3-cyano-5-iodobenzoate allows for sequential, site-selective cross-coupling reactions, a feature not possible with simpler mono-halogenated benzoate analogs [1]. This reactivity is a class-level inference based on established principles of palladium-catalyzed couplings, where the bond dissociation energies of C-I and C-Br dictate the order of oxidative addition [2]. In a model system using a similar bromo(iodo)arene, selective C-I coupling was achieved before C-Br coupling [2]. This demonstrates the potential for a 2-step, 2-functionalization sequence from a single starting material, a distinct advantage over using separate bromo- and iodo-arenes that would require multiple synthetic steps and purifications [1].
| Evidence Dimension | Potential for sequential site-selective cross-coupling |
|---|---|
| Target Compound Data | Allows for potential sequential C-I then C-Br coupling |
| Comparator Or Baseline | Methyl 4-bromobenzoate or Methyl 4-iodobenzoate |
| Quantified Difference | 2 distinct coupling sites vs. 1 coupling site; Enables potential 1-step 2-functionalization sequence vs. multi-step synthesis |
| Conditions | General palladium-catalyzed cross-coupling conditions; oxidative addition rates determined by C-I vs. C-Br bond strength |
Why This Matters
This reduces synthetic steps, improves overall yield, and lowers cost in the preparation of complex, poly-substituted aromatic scaffolds.
- [1] Kuujia. Cas no 1805419-51-5 (Methyl 3-bromo-4-cyano-5-iodobenzoate). View Source
- [2] Charboneau, D.J. et al. ACS Catal. 2020, 10, 11030. A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies. View Source
